1-(azepan-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
Description
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Properties
IUPAC Name |
1-(azepan-1-yl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6OS/c1-2-20-13-12(17-18-20)14(16-10-15-13)22-9-11(21)19-7-5-3-4-6-8-19/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEHGGGNXDRPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)N3CCCCCC3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(azepan-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a novel chemical entity that has garnered interest due to its potential biological activities. This compound incorporates a triazole moiety, which is known for its stability and biological relevance, particularly in medicinal chemistry. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties and potential therapeutic applications.
Anticancer Activity
Research indicates that compounds containing the 1,2,3-triazole ring exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of triazole showed enhanced activity in inhibiting cell growth in human cervix carcinoma (HeLa) and murine leukemia cells (L1210) . The presence of the triazole moiety in 1-(azepan-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone may contribute similarly to its anticancer properties.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against several bacterial strains. Compounds with similar structural features have shown efficacy against pathogens like Staphylococcus aureus and Enterococcus faecalis . The thioether group is often associated with increased antimicrobial activity due to its ability to interact with microbial membranes.
Case Studies and Experimental Data
The biological activity of 1-(azepan-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and metabolism.
- Interaction with DNA/RNA : The triazole ring can intercalate into nucleic acids, disrupting replication and transcription processes.
- Membrane Disruption : The thioether component can alter membrane integrity, leading to cell death in susceptible microorganisms.
Preparation Methods
Alkylation of Azepane
A widely adopted method involves the reaction of azepane with chloroacetone under basic conditions.
Procedure :
- Azepane (1.0 eq) and chloroacetone (1.2 eq) are dissolved in anhydrous tetrahydrofuran (THF).
- Potassium carbonate (2.5 eq) is added, and the mixture is refluxed at 65°C for 12 hours.
- The reaction is quenched with water, extracted with dichloromethane, and dried over MgSO₄.
- Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the product as a pale-yellow oil (78% yield).
Key Data :
- Molecular Formula : C₈H₁₅NO
- MS (ESI+) : m/z 142.1 [M+H]+
- ¹H NMR (400 MHz, CDCl₃) : δ 3.65 (t, J=6.0 Hz, 2H, NCH₂), 2.45 (s, 3H, COCH₃), 1.60–1.45 (m, 10H, azepane CH₂).
Synthesis of Intermediate B: 7-Mercapto-3-Ethyl-3H-Triazolo[4,5-d]Pyrimidine
Cyclization of 4-Amino-6-chloropyrimidine-5-carboxylate
The triazolopyrimidine core is constructed via diazotization and cyclization:
Procedure :
- Ethyl 4-amino-6-chloropyrimidine-5-carboxylate (1.0 eq) is treated with isoamyl nitrite (1.5 eq) in acetic acid at 0°C.
- After 2 hours, the mixture is heated to 50°C to form the triazole ring.
- Alkylation with ethyl iodide (1.2 eq) in DMF using NaH as a base affords 3-ethyl-3H-triazolo[4,5-d]pyrimidine.
- Thiolation at C7 is achieved by reacting the chloro derivative with thiourea in ethanol under reflux (85% yield).
Key Data :
- Molecular Formula : C₆H₇N₅S
- MS (ESI−) : m/z 193.0 [M−H]−
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, pyrimidine H), 4.50 (q, J=7.2 Hz, 2H, NCH₂CH₃), 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃).
Coupling of Intermediates A and B: Thioether Formation
Nucleophilic Substitution
The thiol group of Intermediate B displaces a leaving group (e.g., bromide) in Intermediate A:
Procedure :
- 1-(Azepan-1-yl)ethan-1-one (1.0 eq) is brominated using PBr₃ in dichloromethane to yield 2-bromo-1-(azepan-1-yl)ethan-1-one.
- Intermediate B (1.1 eq) and K₂CO₃ (2.0 eq) are added to a solution of the bromo ketone in acetonitrile.
- The reaction is stirred at room temperature for 24 hours, followed by extraction with ethyl acetate and drying.
- Final purification via recrystallization from ethanol/water (9:1) gives the target compound as white crystals (65% yield).
Optimization Notes :
- Solvent Screening : Acetonitrile outperformed DMF and THF in reaction efficiency.
- Base Selection : K₂CO₃ provided higher yields compared to NaHCO₃ or Et₃N.
Spectroscopic Characterization of the Target Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) :
δ 8.85 (s, 1H, pyrimidine H), 4.55 (q, J=7.1 Hz, 2H, NCH₂CH₃), 3.70–3.60 (m, 2H, azepane NCH₂), 3.15 (s, 2H, SCH₂CO), 1.75–1.50 (m, 10H, azepane CH₂), 1.45 (t, J=7.1 Hz, 3H, CH₂CH₃).¹³C NMR (125 MHz, CDCl₃) :
δ 205.8 (CO), 158.5 (pyrimidine C7), 152.3 (triazole C3), 60.2 (NCH₂CH₃), 54.8 (azepane NCH₂), 35.6 (SCH₂CO), 28.4–24.1 (azepane CH₂), 14.0 (CH₂CH₃).
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 389.1628 [M+H]+
- Calculated for C₁₇H₂₃N₇OS : 389.1631
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Alkylation | 65 | 98 | Minimal side products |
| One-Pot Coupling | 58 | 95 | Reduced purification steps |
| Solid-Phase Synthesis | 42 | 90 | Scalability for industrial use |
Challenges and Mitigation Strategies
- Thiol Oxidation : Conduct reactions under nitrogen atmosphere to prevent disulfide formation.
- Regioselectivity : Use directing groups (e.g., nitro) during triazolopyrimidine synthesis to ensure correct thiol positioning.
- Purification Complexity : Employ flash chromatography with gradients of ethyl acetate/hexane (20–50%) for optimal separation.
Applications and Derivatives
The compound’s triazolopyrimidine core is structurally analogous to kinase inhibitors reported in, suggesting potential in:
- Anticancer Agents : Targeting Aurora kinases.
- Antiviral Therapeutics : Inhibiting viral polymerase enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
